n-(2-Phenylquinoxalin-6-yl)acetamidine
CAS No.:
Cat. No.: VC18663638
Molecular Formula: C16H14N4
Molecular Weight: 262.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4 |
|---|---|
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | N'-(2-phenylquinoxalin-6-yl)ethanimidamide |
| Standard InChI | InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19) |
| Standard InChI Key | MBZFPRQXOXEWJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Phenylquinoxalin-6-yl)acetamidine consists of a quinoxaline core—a bicyclic structure with two nitrogen atoms at positions 1 and 4—substituted with a phenyl group at position 2 and an acetamidine (-NH-C(=NH)-CH3) group at position 6 (Figure 1). The acetamidine moiety introduces a basic guanidine-like group, enhancing solubility in polar solvents and potential for hydrogen bonding with biological targets .
Key Structural Features:
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Quinoxaline Core: The planar aromatic system facilitates π-π stacking interactions with protein binding sites, a feature critical for enzyme inhibition .
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Phenyl Substituent: Enhances lipophilicity, improving membrane permeability in biological systems.
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Acetamidine Group: The amidine group (pKa ~10–12) protonates under physiological conditions, enabling ionic interactions with negatively charged residues in enzymes like thymidylate synthase .
Table 1: Comparative Physicochemical Properties of Quinoxaline Derivatives
*Estimated via computational modeling using analogs .
Synthetic Routes and Optimization
While no explicit synthesis of N-(2-Phenylquinoxalin-6-yl)acetamidine is documented in peer-reviewed literature, plausible routes can be inferred from methods used for analogous quinoxaline derivatives.
Proposed Synthesis Pathway
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with phenacyl bromide yields 2-phenylquinoxaline .
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Nitration: Selective nitration at position 6 using HNO3/H2SO4, followed by reduction to the amine .
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Acetamidine Introduction: Reaction of the amine with acetonitrile under acidic conditions (e.g., HCl/EtOH) forms the acetamidine group.
Critical Reaction Parameters:
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Chemoselectivity: Protecting groups may be required to prevent side reactions at the quinoxaline nitrogen atoms .
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Yield Optimization: Microwave-assisted synthesis has been shown to improve yields in analogous acetamide derivatives (e.g., 72% yield for 9c in ).
Biological Activity and Mechanism of Action
Anticancer Activity
Quinoxaline derivatives exhibit potent anticancer effects by targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis. Molecular docking studies of analogs like 10b (IC50 = 1.52 μg/mL against HCT-116 cells) reveal strong binding to the allosteric site of human TS (hTS), stabilizing its inactive conformation .
Key Mechanistic Insights:
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hTS Inhibition: The acetamidine group may mimic the natural substrate (dUMP), competing for binding at the catalytic site .
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Apoptosis Induction: Structural analogs activate caspase-3 and -9 pathways, triggering mitochondrial apoptosis in MCF-7 cells.
Structure-Activity Relationships (SAR)
Comparative analysis of quinoxaline analogs reveals critical SAR trends:
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Substituent Position: Activity peaks when hydrophobic groups (e.g., phenyl) occupy position 2, while polar groups (e.g., acetamidine) at position 6 improve solubility and target engagement .
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Linker Flexibility: Rigid spacers (e.g., sulfonyl) reduce activity compared to thioether or amine linkers .
Table 2: Activity of Select Quinoxaline Derivatives
| Compound | HCT-116 IC50 (μg/mL) | MCF-7 IC50 (μg/mL) | Enzymatic Target (Ki, nM) |
|---|---|---|---|
| 10b | 1.52 | 2.0 | hTS (12.3) |
| N-(4-Methoxyphenyl) analog | 4.8 | 6.2 | α-Glucosidase (8.7) |
| Doxorubicin | 3.23 | 3.45 | Topoisomerase II (15.0) |
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a dual-acting agent targeting hTS and apoptosis pathways.
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Infectious Diseases: Modified derivatives could address multidrug-resistant bacteria.
Industrial and Research Applications
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Fluorescent Probes: Quinoxaline’s rigid structure supports development of imaging agents for enzyme activity tracking.
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Catalysis: Metal complexes of quinoxaline derivatives show promise in asymmetric synthesis .
Research Gaps and Opportunities
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Synthetic Challenges: Scalable routes for N-(2-Phenylquinoxalin-6-yl)acetamidine require validation.
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In Vivo Studies: Pharmacokinetic profiling and toxicity assessments are needed to advance preclinical development.
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